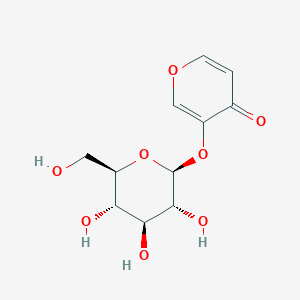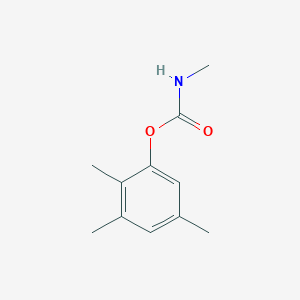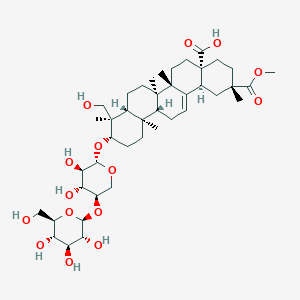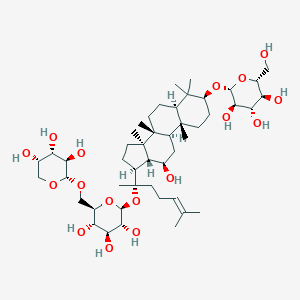
Ginsenoside Rd2
Overview
Description
Ginsenoside Rd2 is a bioactive saponin compound found in the roots of Panax ginseng, a traditional medicinal herb. Ginsenosides are the primary active constituents of ginseng, and this compound is known for its potent pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Mechanism of Action
Target of Action
Ginsenoside Rd2, a type of ginsenoside found in the Panax plant, has been shown to have diverse and powerful pharmacological activities Ginsenosides in general have been reported to interact with a variety of targets, including cancer cells , nerve cells , and tyrosinase, an enzyme involved in melanin production .
Mode of Action
It has been suggested that ginsenosides, including rd2, can bind to specific sites on their target proteins, leading to changes in the protein’s activity . For example, in the case of tyrosinase, ginsenosides have been shown to inhibit the enzyme’s activity, thereby reducing melanin production .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a secondary metabolic derivative of major ginsenosides and is more readily absorbed into the bloodstream, functioning as an active substance . The biosynthesis of ginsenosides involves key enzymes, especially glycosyltransferases (GTs) . The construction of microbial chassis for the production of rare ginsenosides, mainly in Saccharomyces cerevisiae, has been presented .
Pharmacokinetics
It is known that ginsenosides exhibit species differences in pharmacokinetics and metabolic pathways . Ginsenosides are often transformed into more bioactive forms through enzymolysis, which can enhance their physiological activity . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been shown to have a variety of effects at the molecular and cellular levels. For instance, it has been found to decrease tyrosinase activity, melanin content, and microphthalmia-associated transcription factor (MITF) expression level . These effects suggest that this compound could have potential applications in the field of functional foods and health supplements, particularly for its anti-melanogenic effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymolysis process used to enhance the physiological activity of ginsenosides can be affected by factors such as enzyme concentration, temperature, and pH . Additionally, the absorption and bioavailability of this compound may be influenced by factors such as the individual’s diet and gut microbiota .
Biochemical Analysis
Biochemical Properties
Ginsenoside Rd2 interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . For instance, it can modulate platelet P2Y12-mediated signaling by up-regulating cAMP/PKA signaling and down-regulating PI3K/Akt/Erk1/2 signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It can decrease tyrosinase activity, melanin content, and microphthalmia-associated transcription factor (MITF) expression level .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can effectively modulate platelet P2Y12-mediated signaling .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For instance, it has been observed that this compound can be converted to other ginsenosides under certain conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It is a product of the ginsenoside biosynthesis pathway, which involves various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rd2 can be synthesized through enzymatic transformation methods. Specific glycosidases, such as β-glucosidase and α-l-rhamnosidase, are used to hydrolyze the glycosidic bonds in precursor ginsenosides like Ginsenoside Rb1 and Ginsenoside Rd . The enzymatic reactions typically occur under mild conditions, such as pH 5-7 and temperatures ranging from 30-40°C .
Industrial Production Methods: Industrial production of this compound involves the extraction of ginsenosides from ginseng roots, followed by biotransformation using microbial cultures or purified enzymes. The process includes steps like extraction, purification, and enzymatic conversion to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rd2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents like hydrogen peroxide under controlled conditions.
Glycosylation: Glycosyltransferases in the presence of sugar donors.
Major Products: The major products formed from these reactions include deglycosylated derivatives and oxidized forms of this compound, which often exhibit enhanced biological activities .
Scientific Research Applications
Ginsenoside Rd2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying saponin chemistry and enzymatic transformations.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Comparison with Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rd
- Ginsenoside Rg3
- Ginsenoside Rh2
Comparison: Ginsenoside Rd2 is unique due to its specific glycosidic structure, which influences its bioavailability and pharmacological profile. Compared to other ginsenosides, this compound exhibits stronger anti-inflammatory and neuroprotective effects, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSADJAYQOCDD-FDDSVCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317046 | |
| Record name | Ginsenoside Rd2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83480-64-2 | |
| Record name | Ginsenoside Rd2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rd2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can you describe the occurrence of ginsenoside Rd2 in Panax notoginseng?
A1: this compound is considered a minor ginsenoside and can be found in various parts of the Panax notoginseng plant. Notably, it has been identified in the leaves [, , , , , ], flowers [, , ], and even the stems [] of this species.
Q2: How is this compound produced in Panax notoginseng?
A2: While this compound exists naturally in Panax notoginseng, research suggests it can also be produced through the biotransformation of other ginsenosides. This process, often facilitated by enzymes from fungi or bacteria, involves the selective cleavage of specific sugar moieties. For instance, studies have shown that ginsenoside Rd can be converted to this compound through the action of enzymes present in Panax notoginseng flowers [, ]. Similarly, fungi like Cladosporium xylophilum can transform the major ginsenoside Rb2 into this compound [].
Q3: What extraction methods are typically used to isolate this compound?
A3: Researchers have successfully isolated this compound from Panax notoginseng using several techniques. These include traditional extraction methods employing solvents like methanol [, , , , ] and water [, , ], as well as more sophisticated techniques like counter-current chromatography []. Interestingly, the choice of extraction solvent can significantly influence the ginsenoside profile [, ].
Q4: Are there any analytical methods available to specifically detect and quantify this compound?
A4: Yes, high-performance liquid chromatography (HPLC) coupled with various detectors is widely used to analyze this compound. For instance, HPLC combined with ultraviolet detection has been successfully employed to quantify this compound in Panax notoginseng extracts []. Additionally, more advanced techniques like online two-dimensional liquid chromatography coupled with mass spectrometry have been developed for a comprehensive analysis of this compound and other related compounds in complex plant matrices [].
Q5: What is known about the biological activity of this compound?
A5: While research on this compound is ongoing, studies suggest potential bioactivity, especially compared to major ginsenosides []. One study found that this compound, among other ginsenosides, could impact cell-to-cell communication by influencing gap junctions []. These findings highlight the need for further investigation into the specific mechanisms of action and potential therapeutic applications of this compound.
Q6: Does the gut microbiota play a role in the metabolism of this compound?
A6: Yes, the gut microbiota appears to play a significant role in metabolizing this compound. In a study using gut microbiota from insomniac patients, this compound was identified as an intermediate metabolite during the breakdown of saponins extracted from Panax notoginseng leaves []. This suggests that the gut microbiota may contribute to the conversion of this compound into other bioactive compounds, potentially influencing its overall effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


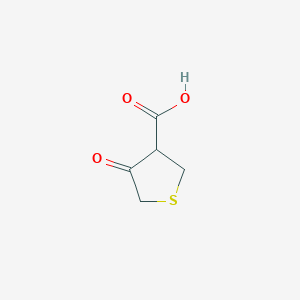
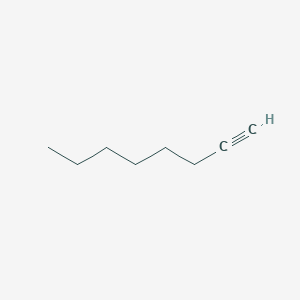
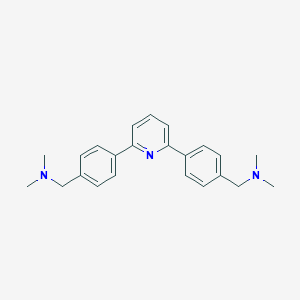
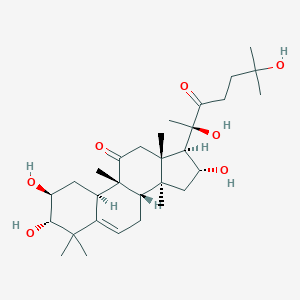
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)


![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
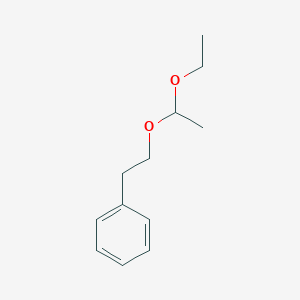
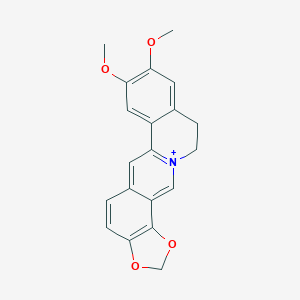
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
